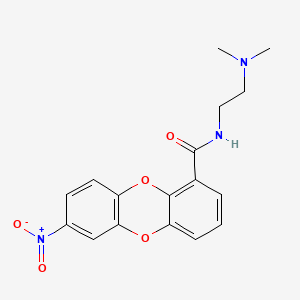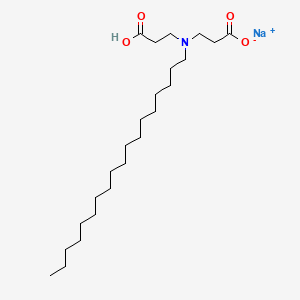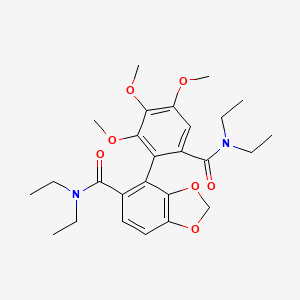
1-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)propan-2-ol is a chemical compound with a complex structure, characterized by a cyclohexyl ring with amino and trimethyl groups, and a propan-2-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:
Formation of the Cyclohexyl Core: The cyclohexyl ring is first synthesized using appropriate starting materials such as cyclohexanone.
Introduction of Amino Group: The amino group is introduced through amination reactions, often using reagents like ammonia or ammonium salts.
Trimethylation: The cyclohexyl ring is then trimethylated using methylating agents such as methyl iodide.
Attachment of Propan-2-ol: Finally, the propan-2-ol moiety is attached through amination reactions involving propan-2-ol and the cyclohexyl core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and alcohols.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted amines and alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antibacterial properties.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Wirkmechanismus
The mechanism by which 1-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)propan-2-ol exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl-
5-amino-1,3,3-trimethylcyclohexanemethylamine
2-[(5-Amino-1,3,3-trimethylcyclohexyl)methylimino]methyl-4-bromo-phenol
Uniqueness: 1-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)propan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds
Eigenschaften
CAS-Nummer |
66470-90-4 |
|---|---|
Molekularformel |
C13H28N2O |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
1-[(5-amino-1,3,3-trimethylcyclohexyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C13H28N2O/c1-10(16)7-15-9-13(4)6-11(14)5-12(2,3)8-13/h10-11,15-16H,5-9,14H2,1-4H3 |
InChI-Schlüssel |
QUQZYDPUJYFFMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCC1(CC(CC(C1)(C)C)N)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)
![1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea](/img/structure/B15180516.png)
